An In-depth Technical Guide to Ethyl 6-azidohexanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 6-azidohexanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-azidohexanoate is a bifunctional chemical compound of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide (B81097) group and an ethyl ester functionality, making it a versatile building block for a variety of chemical modifications. The azide group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific conjugation of molecules. The ethyl ester provides a modifiable group or can be incorporated as part of a larger molecular scaffold. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Ethyl 6-azidohexanoate.
Core Chemical Properties
While comprehensive experimental data for Ethyl 6-azidohexanoate is not widely published in consolidated safety data sheets, its properties can be inferred from data on similar compounds and general chemical principles. The following table summarizes key chemical identifiers and estimated properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₅N₃O₂ | - |
| Molecular Weight | 185.22 g/mol | - |
| CAS Number | 879743-34-7 | - |
| Appearance | Colorless to slightly yellow oil (predicted) | Based on similar azide compounds[1] |
| Boiling Point | Not definitively reported. Estimated to be higher than the precursor, ethyl 6-bromohexanoate (B1238239) (128-130 °C at 16 mmHg). | - |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Density | Not definitively reported. Likely to be around 1.0 g/mL. | - |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform.[1] Limited solubility in water is expected. | - |
Synthesis of Ethyl 6-azidohexanoate
A common and efficient method for the synthesis of Ethyl 6-azidohexanoate is through the nucleophilic substitution of a corresponding halo-ester, typically ethyl 6-bromohexanoate, with sodium azide. This reaction is generally straightforward and proceeds with high yield.
Experimental Protocol: Synthesis from Ethyl 6-bromohexanoate
Materials:
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Ethyl 6-bromohexanoate
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Sodium azide (NaN₃)
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Dimethylformamide (DMF), anhydrous
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Deionized water
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Brine (saturated NaCl solution)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Magnesium sulfate (B86663) (MgSO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-bromohexanoate (1 equivalent) in anhydrous dimethylformamide (DMF).
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Add sodium azide (NaN₃) (2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane (DCM).
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Transfer the mixture to a separatory funnel and wash sequentially with deionized water, brine, and saturated sodium bicarbonate solution to remove residual DMF and unreacted sodium azide.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
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Filter the mixture to remove the drying agent.
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Concentrate the filtrate in vacuo using a rotary evaporator to yield Ethyl 6-azidohexanoate as a crude product.
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Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
This protocol is adapted from the synthesis of the analogous 6-azidohexanoic acid.[2]
Caption: Synthesis of Ethyl 6-azidohexanoate.
Reactivity and the "Click Chemistry" Paradigm
The azide moiety of Ethyl 6-azidohexanoate is its most reactive functional group and the key to its utility in bioconjugation and material science. Azides undergo a highly efficient and specific reaction with terminal alkynes in the presence of a copper(I) catalyst, a process known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage.
The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
